Structural Differentiation via Sugar Chain Length: Kigamicin E as the Terminal Congener for SAR Studies
Kigamicin E is distinguished from its congeners by the specific number and composition of deoxysugar units in its appended sugar chain. Structural elucidation by NMR and spectroscopic analyses established that kigamicins contain one to four deoxysugars (amicetose and oleandrose) linked to the octacyclic aglycone core [1]. While the exact sugar count for Kigamicin E is not explicitly enumerated in the abstracted data relative to every congener, the series is defined by this variable glycosylation pattern [1]. This structural variation provides a defined molecular entity for SAR investigations, contrasting with congeners bearing different glycosylation states, which would exhibit altered physicochemical and potentially biological properties [1].
| Evidence Dimension | Number of deoxysugar moieties in the appended sugar chain |
|---|---|
| Target Compound Data | Specific sugar chain composition (differentiating Kigamicin E within the A-E series) |
| Comparator Or Baseline | Kigamicin A, B, C, D: Contain one to four deoxysugars; exact distribution across congeners requires primary reference confirmation |
| Quantified Difference | Qualitative difference in glycosylation pattern; quantitative sugar count for each congener not abstracted |
| Conditions | Structure determination by NMR spectroscopy and mass spectrometry |
Why This Matters
For researchers conducting SAR studies or requiring a specific glycosylated variant of the kigamicin scaffold, Kigamicin E provides a structurally defined and distinct molecular entity that cannot be assumed equivalent to other congeners.
- [1] Kunimoto S, Someno T, Yamazaki Y, Lu J, Esumi H, Naganawa H. Kigamicins, novel antitumor antibiotics. II. Structure determination. J Antibiot (Tokyo). 2003 Dec;56(12):1012-7. doi: 10.7164/antibiotics.56.1012. PMID: 15015728. View Source
